3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a trifluoromethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Attachment of the Trifluoromethylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfide group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, triethylamine.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products Formed
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of sulfinyl or sulfide derivatives.
Substitution: Formation of alkylated piperidine derivatives.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylbenzenesulfonyl group is known to enhance the compound’s binding affinity to these targets, while the pyrazole and piperidine rings contribute to its overall stability and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]morpholine: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness
3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethylbenzenesulfonyl group enhances its binding affinity and stability, while the piperidine ring provides a balance between rigidity and flexibility, making it a versatile compound for various applications.
Biological Activity
The compound 3-(1-methyl-1H-pyrazol-3-yl)-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly in the context of its pharmacological implications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of a trifluoromethyl-substituted benzenesulfonyl chloride with a piperidine derivative, followed by the introduction of a pyrazole moiety. The resulting structure features a piperidine ring linked to both a pyrazole and a trifluoromethyl-substituted aromatic group, which may contribute to its biological activity.
Key Structural Features
- Molecular Formula : C18H17F3N4O2S
- Molecular Weight : 392.41 g/mol
- Key Bonds : The presence of the trifluoromethyl group is known to enhance lipophilicity and biological activity by improving binding interactions with target proteins.
Anticancer Activity
Recent studies have indicated that compounds containing pyrazole and trifluoromethyl groups exhibit significant anticancer properties. For instance, related pyrazole derivatives have shown promising results against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values reported as low as 5.08 µM.
- A549 (lung cancer) : Notable growth inhibition observed.
The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation through various pathways, including caspase activation and modulation of cell cycle regulators.
The biological activity of this compound can be linked to:
- Inhibition of Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Modulation of Apoptotic Pathways : Enhancing the expression of pro-apoptotic proteins while downregulating anti-apoptotic factors.
Study 1: Antitumor Efficacy
In a preclinical study, the compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results demonstrated:
- Tumor Volume Reduction : A significant decrease in tumor volume was observed compared to control groups.
- Survival Rate Improvement : Enhanced survival rates were noted in treated groups.
Study 2: In Vitro Analysis
An in vitro analysis assessed the cytotoxicity against several cancer cell lines. The findings included:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.08 | Apoptosis induction |
A549 | 22.54 | CDK inhibition |
HCT116 | 0.63 | Cell cycle arrest |
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-21-10-8-15(20-21)12-3-2-9-22(11-12)25(23,24)14-6-4-13(5-7-14)16(17,18)19/h4-8,10,12H,2-3,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBWLEVKDSDPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.